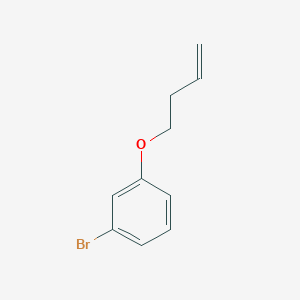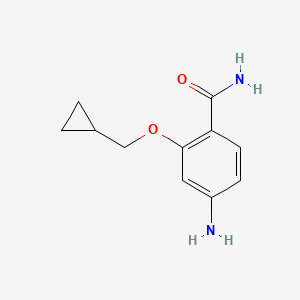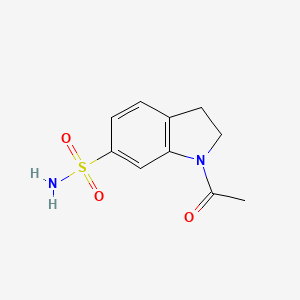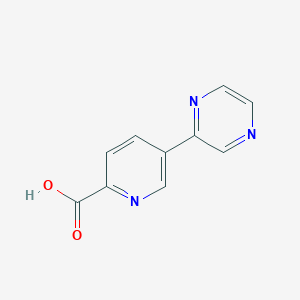
1-Bromo-3-(but-3-en-1-yloxy)benzene
Overview
Description
“1-Bromo-3-(but-3-en-1-yloxy)benzene” is a chemical compound with the molecular weight of 227.1 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H11BrO/c1-2-3-8-12-10-6-4-9 (11)5-7-10/h2-7H,8H2,1H3/b3-2+ . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The predicted boiling point is 269.7±23.0 °C and the predicted density is 1.303±0.06 g/cm3 .Scientific Research Applications
Synthesis and Characterization
- The compound 1-bromo-3-(but-3-en-1-yloxy)benzene has been utilized in the synthesis of complex organic structures. For instance, it plays a role in the formation of compounds like 1,3-dibromo-5-(ferrocenylethynyl)benzene, characterized by electrochemical studies showing reversible oxidations (Fink et al., 1997). Such compounds are significant for understanding electron transfer processes in organic compounds.
Application in Organic Reactions
- This compound is also instrumental in the Diels-Alder Reactions, as seen in the synthesis of ortho-CF2Br-Substituted Biaryls (Muzalevskiy et al., 2009). The Diels-Alder reaction is a cornerstone in organic chemistry for creating cyclic compounds, indicating the versatility of this compound in complex organic synthesis.
Supramolecular Chemistry
- In supramolecular chemistry, derivatives of this compound show unique features such as non-classical hydrogen bonding and π–π interactions, which are critical in understanding molecular assemblies and interactions (Stein et al., 2015).
Chemical Synthesis
- It is also used in the synthesis of various organometallic and organic compounds, demonstrating its adaptability in different chemical reactions and contexts. For example, in the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes, demonstrating its utility in the creation of diverse organic compounds (Schlosser & Castagnetti, 2001).
Halogenation Processes
- Additionally, this compound is involved in ring halogenation processes, such as in the study of halogenations of polyalkylbenzenes, which is vital for the development of new synthetic routes in organic chemistry (Bovonsombat & Mcnelis, 1993).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are known to participate in free radical reactions and nucleophilic substitutions .
Mode of Action
1-Bromo-3-(but-3-en-1-yloxy)benzene likely interacts with its targets through a mechanism involving free radical bromination, nucleophilic substitution, or oxidation . The bromine atom in the compound can be highly reactive, allowing it to participate in these types of reactions.
Properties
IUPAC Name |
1-bromo-3-but-3-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h2,4-6,8H,1,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFXHPULKXRKOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate](/img/structure/B1399919.png)

![N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B1399922.png)



![[3-(2,3-Difluorophenyl)phenyl]methanamine](/img/structure/B1399927.png)
![Ethyl[(5-fluoropyridin-3-yl)methyl]amine](/img/structure/B1399929.png)




